5-Hydroxypyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals
5-Hydroxypyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold
5-Hydroxypyridine-2-carboxamide is a heterocyclic organic compound that has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its pyridine core, substituted with a hydroxyl and a carboxamide group, presents a unique electronic and structural framework, rendering it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of 5-Hydroxypyridine-2-carboxamide, encompassing its chemical properties, synthesis, potential mechanisms of action, and its burgeoning applications in pharmaceutical research. The inherent reactivity of its functional groups allows for a wide array of chemical modifications, making it an invaluable building block in the quest for new drugs.[1]
Physicochemical Properties: A Foundation for Development
A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a drug candidate. While specific experimental data for 5-Hydroxypyridine-2-carboxamide is not extensively published, we can infer its characteristics from its precursor, 5-Hydroxypyridine-2-carboxylic acid, and related derivatives.
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.13 g/mol | [2] |
| Melting Point | >200 °C (decomposition likely) | Inferred from precursor[3] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Inferred from related compounds |
| pKa | Estimated acidic pKa (hydroxyl group) ~8-9; Estimated basic pKa (pyridine nitrogen) ~2-3 | Inferred from similar structures |
| Appearance | Off-white to light yellow solid | General observation for similar compounds |
Synthesis of 5-Hydroxypyridine-2-carboxamide: A Step-by-Step Protocol
The synthesis of 5-Hydroxypyridine-2-carboxamide is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid). A common and efficient method involves the use of a carbodiimide coupling agent.
Experimental Protocol: Carbodiimide-Mediated Amidation
This protocol describes a general procedure for the synthesis of 5-Hydroxypyridine-2-carboxamide from 5-hydroxypyridine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
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5-Hydroxypyridine-2-carboxylic acid
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Ammonium chloride (NH₄Cl)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
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Addition of Reagents: To the solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Amine Addition: In a separate flask, prepare a solution of ammonia by adding DIPEA (2.5 eq) to a suspension of ammonium chloride (1.5 eq) in anhydrous DMF. Stir for 10 minutes.
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Coupling Reaction: Slowly add the ammonia solution to the activated carboxylic acid mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Work-up:
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Quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-Hydroxypyridine-2-carboxamide.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Hydroxypyridine-2-carboxamide.
Mechanism of Action: A Focus on Allosteric Inhibition
While the precise biological targets of 5-Hydroxypyridine-2-carboxamide are still under active investigation, a compelling body of evidence points towards the potential for pyridine carboxamide derivatives to act as allosteric inhibitors. One notable target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is frequently dysregulated in various cancers.
Allosteric inhibitors of SHP2 bind to a site distinct from the active site, stabilizing the auto-inhibited conformation of the enzyme and preventing its activation. This mode of inhibition offers a promising therapeutic strategy, as it can provide greater selectivity and avoid the challenges associated with targeting the highly conserved active sites of phosphatases.
Signaling Pathway Diagram: Allosteric Inhibition of SHP2
Caption: Allosteric inhibition of SHP2 by 5-Hydroxypyridine-2-carboxamide.
Biological Activities and Therapeutic Potential
The pyridine carboxamide scaffold has been implicated in a range of biological activities, highlighting its potential for the development of new therapeutics.
Antiviral Activity
Derivatives of hydroxypyridine carboxamide have demonstrated promising antiviral activity, particularly against human cytomegalovirus (HCMV).[5] Structure-activity relationship (SAR) studies have revealed that the 5-hydroxy group is critical for potency. For instance, an N-benzyl hydroxypyridone carboxamide derivative showed an EC₅₀ of 0.86 μmol/L against HCMV.[5] While the parent 5-Hydroxypyridine-2-carboxamide itself showed reduced potency in some assays compared to its carboxylic acid precursor, its derivatives present a viable chemotype for developing novel antivirals.[5]
Antiplasmodial Activity
The fight against malaria has also seen contributions from pyridine carboxamide derivatives. Several studies have evaluated their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study reported a thiopicolinamide derivative with a submicromolar IC₅₀ of 142 nM.[6] This suggests that the pyridine carboxamide core can be a valuable starting point for the design of new antimalarial agents.
| Compound Class | Biological Activity | Organism/Target | Potency (IC₅₀/EC₅₀) | Reference |
| N-benzyl hydroxypyridone carboxamide | Antiviral | Human Cytomegalovirus (HCMV) | EC₅₀ = 0.86 μmol/L | [5] |
| Thiopicolinamide | Antiplasmodial | Plasmodium falciparum | IC₅₀ = 142 nM | [6] |
Safety and Toxicology
Conclusion and Future Directions
5-Hydroxypyridine-2-carboxamide represents a promising and versatile scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives, particularly in the antiviral and antiplasmodial arenas, makes it an attractive starting point for drug discovery campaigns. The potential for this class of compounds to act as allosteric inhibitors of key signaling proteins like SHP2 opens up exciting new avenues for targeted therapies.
Future research should focus on a more detailed characterization of the physicochemical and toxicological properties of 5-Hydroxypyridine-2-carboxamide itself. Furthermore, the exploration of diverse substitutions on the pyridine ring and the carboxamide moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The development of robust and efficient synthetic routes will also be essential for advancing these promising compounds through the drug discovery pipeline.
References
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Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Medicinal Chemistry Letters, 12(5), 763-770. Available from: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. In: Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US); 1992. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Pyridine: Human health tier II assessment. (2015). Available from: [Link]
-
Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100536. Available from: [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28941-28948. (2023). Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. labproinc.com [labproinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
